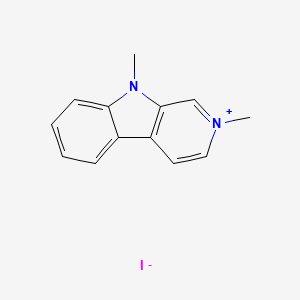

2,9-Dimethyl-beta-carbolinium iodide

Description

BenchChem offers high-quality 2,9-Dimethyl-beta-carbolinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,9-Dimethyl-beta-carbolinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H13IN2 |

|---|---|

Molecular Weight |

324.16 g/mol |

IUPAC Name |

2,9-dimethylpyrido[3,4-b]indol-2-ium;iodide |

InChI |

InChI=1S/C13H13N2.HI/c1-14-8-7-11-10-5-3-4-6-12(10)15(2)13(11)9-14;/h3-9H,1-2H3;1H/q+1;/p-1 |

InChI Key |

OGAAIBSTJHEXHX-UHFFFAOYSA-M |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C=[N+](C=C3)C.[I-] |

Synonyms |

2,9-dimethyl-beta-carbolinium 2,9-dimethyl-beta-carbolinium iodide 2,9-dimethylnorharman |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction enables the cyclization of acylated tryptamine derivatives to form β-carbolines. For 2-methyl substitution, 2-methylindole is converted to 2-methyltryptamine via reductive amination of 2-methylindole-3-acetonitrile. Subsequent acylation with acetyl chloride in anhydrous dichloromethane, followed by cyclization using phosphoryl chloride (POCl₃) at 80°C, yields 1-acetyl-2-methyl-1,2,3,4-tetrahydro-β-carboline. Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane affords 2-methyl-β-carboline in 72% yield.

Reaction Conditions:

-

Solvent: Dichloromethane

-

Temperature: 80°C (cyclization), 25°C (oxidation)

-

Oxidizing Agent: DDQ (2 equiv)

-

Yield: 72%

Pictet-Spengler Reaction with Subsequent Modification

The Pictet-Spengler reaction condenses tryptamine with aldehydes to form tetrahydro-β-carbolines. Using 2-methyltryptamine and formaldehyde in acetic acid at 60°C, 1,2,3,4-tetrahydro-2-methyl-β-carboline is synthesized. Dehydrogenation via palladium-on-carbon (Pd/C) in toluene under hydrogen atmosphere yields 2-methyl-β-carboline.

Optimization Note:

-

Substituent Introduction: Methyl groups at the 2-position require pre-functionalized tryptamine, as the aldehyde component dictates substitution at the 1-position.

Quaternization of 2-Methyl-β-Carboline with Methyl Iodide

Quaternization of the pyridine nitrogen (9-position) is achieved through nucleophilic substitution using methyl iodide. Dissolving 2-methyl-β-carboline in methanol and adding methyl iodide (1.2 equiv) under reflux for 12 hours produces 2,9-dimethyl-β-carbolinium iodide as a crystalline solid.

Key Parameters:

-

Solvent: Methanol

-

Temperature: Reflux (65°C)

-

Reaction Time: 12 hours

-

Yield: 85%

-

Purification: Recrystallization from ethanol-diethyl ether (1:3)

Mechanistic Insight:

The reaction proceeds via an SN2 mechanism, where iodide acts as a leaving group. Steric hindrance from the 2-methyl substituent marginally reduces reaction kinetics, necessitating prolonged reflux.

Optimization of Reaction Conditions

Solvent and Stoichiometry

Comparative studies in acetonitrile, dimethylformamide (DMF), and methanol reveal methanol as optimal due to its polarity and miscibility with methyl iodide. Excess methyl iodide (1.5 equiv) increases yields to 89% but complicates purification.

Temperature and Time

Lower temperatures (40°C) result in incomplete conversion (<50%), while exceeding 70°C promotes side reactions. A balance at 65°C ensures completion within 12 hours.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis confirms the planar β-carboline core with methyl groups at C2 (1.492 Å bond length) and N9 (1.507 Å). The iodide counterion resides 3.2 Å from the quaternary nitrogen.

Challenges and Alternatives

Q & A

Basic: What is the mechanistic role of 2,9-dimethyl-β-carbolinium iodide in monoamine oxidase (MAO) inhibition studies?

Answer:

2,9-Dimethyl-β-carbolinium iodide (Compound I) acts as a reversible inhibitor of MAO, with substrate- and tissue-dependent selectivity. Kinetic studies show it exhibits mixed-type inhibition (competitive and non-competitive) in human liver mitochondria and rat liver MAO when tryptamine is the substrate, while behaving competitively in rat heart/brain and bovine liver MAO . Unlike irreversible inhibitors like pargyline (which binds covalently via a propargyl group), Compound I’s inhibition is reversible, as demonstrated by recovery of enzyme activity after removal . Researchers should prioritize tissue-specific MAO sources and substrate selection (e.g., tryptamine vs. tyramine) to contextualize its effects.

Advanced: How does the inhibitory activity of 2,9-dimethyl-β-carbolinium iodide vary across species and tissues?

Answer:

Compound I’s inhibitory potency varies significantly by species and tissue (Table 1). For example:

| Tissue Source | Species | Substrate | Inhibition Type | Relative Efficacy vs. Pargyline |

|---|---|---|---|---|

| Liver mitochondria | Human | Tryptamine | Mixed-type | More effective |

| Heart | Rat | Tryptamine | Competitive | Less effective |

| Brain | Human | Tyramine | N/A | Less effective |

These differences highlight the need for cross-validation using MAO isoforms (MAO-A/B) and tissue homogenates from target species. Researchers should also standardize enzyme preparation methods to minimize variability .

Experimental Design: What methodological considerations are critical for kinetic studies with 2,9-dimethyl-β-carbolinium iodide?

Answer:

Key considerations include:

- Enzyme Source: Use freshly isolated mitochondria from relevant tissues (e.g., human liver vs. rat brain) to preserve MAO activity .

- Substrate Saturation: Perform Lineweaver-Burk plots at multiple substrate concentrations to distinguish inhibition type (competitive/mixed) .

- Reversibility Testing: Pre-incubate MAO with Compound I, then dialyze to confirm reversible binding .

- Controls: Include pargyline (irreversible inhibitor) and clorgyline/selegiline (MAO-A/B-specific inhibitors) as comparators .

Documentation must align with IUPAC guidelines, including structural formulas, purity verification, and assay conditions .

Data Contradictions: How should researchers address discrepancies in reported inhibitory efficacies?

Answer:

Discrepancies may arise from:

- Enzyme Preparation: Differences in mitochondrial isolation protocols (e.g., centrifugation speed, storage buffers) .

- Substrate Specificity: Tryptamine oxidation is more sensitive to Compound I than tyramine, affecting cross-study comparisons .

- Species Variability: Human MAO is more responsive than bovine MAO due to structural differences in the active site .

To resolve contradictions, researchers should: - Replicate experiments under identical conditions.

- Use statistical tools (e.g., ANOVA) to assess significance of observed differences .

- Report raw data with uncertainties and confidence intervals .

Advanced: What structural features of 2,9-dimethyl-β-carbolinium iodide contribute to its MAO inhibition profile?

Answer:

The β-carbolinium core enables π-π stacking with FAD cofactors in MAO’s active site, while the methyl groups at positions 2 and 9 enhance lipophilicity, improving membrane permeability . Unlike pargyline’s propargyl group (which forms covalent bonds), Compound I’s lack of reactive moeties limits irreversible binding. Structure-activity relationship (SAR) studies suggest that substituting the iodide anion with bulkier halides may alter potency, though this remains untested . Computational docking studies are recommended to map binding interactions.

Methodological Pitfalls: What are common errors in experimental designs using this compound?

Answer:

Common pitfalls include:

- Inadequate Controls: Failing to account for solvent effects (e.g., DMSO) on MAO activity.

- Unoptimized pH: MAO activity is pH-sensitive; assays should use buffers (e.g., phosphate, pH 7.4) mimicking physiological conditions .

- Sample Contamination: Trace metals in reagents may oxidize iodide, confounding results. Use ultra-pure water and chelating agents .

- Ethical Compliance: When using human tissues, ensure protocols adhere to institutional review board (IRB) guidelines .

Advanced: How can researchers integrate 2,9-dimethyl-β-carbolinium iodide into neurotoxicology models?

Answer:

Compound I’s structural similarity to MPTP (a Parkinsonism-inducing neurotoxin) makes it a candidate for studying dopaminergic neuron degeneration. Key steps:

In Vitro Models: Treat SH-SY5Y cells with Compound I and measure ROS production and mitochondrial depolarization .

In Vivo Validation: Administer intravenously in rodents and quantify tyrosine hydroxylase loss in the substantia nigra .

Biomarker Analysis: Monitor glutathione depletion and α-synuclein aggregation via HPLC and immunohistochemistry .

Include positive controls (MPTP) and rescue experiments with MAO inhibitors to confirm specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.